molecular formula C4H11BrClN B2643529 2-Bromo-2-methylpropan-1-amine hbr CAS No. 36565-68-1

2-Bromo-2-methylpropan-1-amine hbr

Cat. No.: B2643529
CAS No.: 36565-68-1
M. Wt: 188.49
InChI Key: FFALRUITWIBIOB-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropan-1-amine hydrobromide is an organic compound with the molecular formula C₄H₁₁Br₂N. It is commonly used in organic synthesis and research due to its unique chemical properties. The compound is characterized by the presence of a bromine atom attached to a methyl group and an amine group, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-methylpropan-1-amine hydrobromide can be synthesized through several methods. One common method involves the reaction of 2-bromo-2-methylpropane with ammonia or an amine in the presence of a solvent such as dichloromethane. The reaction typically occurs at low temperatures (0°C) and requires the use of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-2-methylpropan-1-amine hydrobromide often involves the use of hydrogen bromide in water as a reagent. The reaction is carried out at controlled temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methylpropan-1-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2-methylpropan-1-amine hydrobromide is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-Bromo-2-methylpropan-1-amine hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be easily displaced by other nucleophiles, making it a useful reagent in substitution reactions. Additionally, the compound can undergo elimination reactions to form alkenes, which are important intermediates in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-methylpropan-1-amine hydrobromide is unique due to the presence of both a bromine atom and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and research .

Properties

IUPAC Name

2-bromo-2-methylpropan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUMFVSETXVFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60783443
Record name 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36565-68-1
Record name 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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